molecular formula C24H30O7 B1631924 Schisanlignone A CAS No. 135557-67-4

Schisanlignone A

Cat. No. B1631924
M. Wt: 430.5 g/mol
InChI Key: MXMZPEXVCSNTFK-CHWSQXEVSA-N
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Description

Schisanlignone A is a chemical compound with the molecular formula C24H30O7 and a molecular weight of 430.5 . It is typically found in powder form .


Physical And Chemical Properties Analysis

Schisanlignone A has a density of 1.1±0.1 g/cm3 and a boiling point of 586.0±50.0 °C at 760 mmHg . The melting point was not available in the sources I retrieved .

Scientific Research Applications

Results : The compound’s mechanisms are linked to its antioxidant, anti-inflammatory, and antiapoptotic properties through pathways like MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT .

Results : Studies suggest that Schisanlignone A can improve learning and memory, indicating its potential as a therapeutic agent for cognitive impairment .

Results : The compound has been found to enhance the body’s antioxidant capacity, reduce oxidative substances, and improve liver function .

Results : The compound may offer cardioprotection by reducing oxidative stress and inflammation during I/R injury .

Results : The compound’s anticancer effects are attributed to its ability to induce apoptosis and inhibit cancer cell growth .

Results : The compound’s influence on immune pathways like NF-κB could make it a candidate for treating various inflammatory disorders .

Results : The compound has been shown to significantly improve the body’s antioxidant capacity, reducing oxidative active substances .

Results : Preliminary results indicate potential inhibitory effects on viral replication, though more research is needed to confirm these findings .

Results : Clinical studies have suggested improvements in symptoms and overall gastrointestinal health .

Results : Studies have shown beneficial effects on muscle strength and lactic acid levels, indicating its potential as a health supplement .

Results : The ability to resist oxidative stress in the brain and improve cognitive functions has been observed .

Results : The compound has shown promise in stimulating the immune system, though further studies are required to fully understand its potential .

Results : While specific data on Schisanlignone A as a fungicide is limited, the approach suggests a potential for plant disease control with further research .

Respiratory Therapeutics

Results : Preliminary studies may show a reduction in perceived fatigue and quicker recovery, suggesting a role in enhancing physical performance .

Results : Improvements in gastrointestinal symptoms and overall health have been suggested, supporting its traditional use .

Results : The expected outcome would be an improvement in sleep quality and duration, though this application requires more evidence .

properties

IUPAC Name

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMZPEXVCSNTFK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisanlignone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
J Liu, H Zhou - Acta Chimica Sinica, 1991 - sioc-journal.cn
Three new lignan compounds named Schisanlignone A (4), B (5) and butyryl binankadsurin A (6) along with three known lignans, binankadsurin A (1), acetyl binankadsurin A (2) and …
Number of citations: 17 sioc-journal.cn
Y Lu, DF Chen - Natural Product Research, 2008 - Taylor & Francis
A new dibenzocyclooctadiene lignan, kadsutherin D (1), together with 12 known lignans, kadsurin (2), heteroclitin C (3), interiotherin C (4), schisanlignone A (5), binankadsurin A (6), …
Number of citations: 14 www.tandfonline.com
C Min, LUO You-Ping, ZOU Yan-Lin, L Ling-Hu… - Chinese journal of …, 2014 - Elsevier
… Compounds 3 and 4 were identified as gomisin O and schisanlignone A by comparison their UV, IR, EI-MS, 1H NMR, and 13C NMR data with those reported [9-10], and were isolated …
Number of citations: 8 www.sciencedirect.com
XN Li, JX Pu, X Du, LM Yang, HM An… - Journal of natural …, 2009 - ACS Publications
… hydroperoxy group was assigned at C-8 because the signals at δ H 0.99 (3H, d, J = 6.8 Hz, δ C 15.0, q) and δ H 2.62 (1H, m, δ C 40.8, d) due to CH 3 -18 and CH-8 in schisanlignone A …
Number of citations: 69 pubs.acs.org
Z Qu, Y Bing, T Zhang, Y Zheng, S Wu… - Chinese …, 2023 - cmjournal.biomedcentral.com
… Nine of these compounds, Schisandrin, Mercurial acid A, Gomisin R, Gomisin D, Schisandrin B, Dimethyl citrate, Neoiostegane, Schisandrin C, and Schisanlignone A, were detected in …
Number of citations: 3 cmjournal.biomedcentral.com
JS Liu, HX Zhou, L Li - Phytochemistry, 1992 - Elsevier
… In our previous paper [l) we reported the isolation and structures of three new dibenzocyclooctadiene lignans, schisanlignone A, schisanlignone B and butyryl binankadsurin A, …
Number of citations: 27 www.sciencedirect.com
H Yi, Y Chen, J Liu, J Zhang, W Guo, W Xiao, Y Yao - PloS one, 2016 - journals.plos.org
Schisandra chinensis extracts (SEs) have traditionally been used as an oriental medicine for the treatment of various human diseases, however, their further application in the biocontrol …
Number of citations: 23 journals.plos.org
T Mahaddalkar, N Manchukonda, S Choudhary… - …, 2016 - Wiley Online Library
… For example, colchicine, eupomatilone-6, combrestatin A4, steganacin, podophyllotoxin, schisanlignone A and B contain this group (Figure 1A), and display strong cytotoxicity against …
XU Li-Jia, HT Liu, P Yong, X Pei-Gen, XU Li‐Jia… - Journal of Systematics …, 2008 - jse.ac.cn
The family Schisandraceae (Magnoliiadae) contains approximately sixty species which are disjunctly distributed in the southeast of Asia and North America. It was divided into two …
Number of citations: 29 www.jse.ac.cn
M Wang, S Jiang, H Yuan, S Zafar, N Hussain… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Kadsura heteroclita (Roxb.) Craib (traditionally known as “Xue Tong”) is an important member of the economically and medicinally important plant …
Number of citations: 10 www.sciencedirect.com

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